Ranatuerin-1Cb antimicrobial peptide
Description
Taxonomic Origins and Biological Sources
Ranatuerin-1Cb is exclusively sourced from Rana catesbeiana, a species within the Ranidae family. Taxonomic reclassification has occasionally placed this frog in the genus Lithobates (subgenus Aquarana), but the peptide’s association with R. catesbeiana remains consistent in peer-reviewed literature.
Key Taxonomic Characteristics
| Classification | Detail |
|---|---|
| Kingdom | Animalia |
| Phylum | Chordata |
| Class | Amphibia |
| Order | Anura |
| Family | Ranidae |
| Genus/Species | Rana catesbeiana (American bullfrog) |
Biological Distribution
The peptide is secreted from the granular glands of R. catesbeiana’s skin, a common defense strategy among ranid frogs. While the ranatuerin family is present in several Rana species (e.g., Rana clamitans, Rana grylio), Ranatuerin-1Cb is unique to R. catesbeiana.
Evolutionary Significance in Amphibian Host Defense Systems
Ranatuerin-1Cb exemplifies the coevolutionary adaptation of amphibians to combat pathogens. Its structural and functional features reflect selective pressures to balance antimicrobial efficacy with minimal toxicity to the host.
Structural Adaptations
- α-Helix (Residues 1–8) : Facilitates membrane interactions through hydrophobic residues (e.g., methionine, leucine).
- β-Sheet (Residues 11–16) : Glycine residues at positions 10, 13, and 15 are critical for maintaining structural integrity. Substitutions at these sites drastically reduce antimicrobial activity.
- C-Terminal Cyclic Domain (Residues 19–25) : Disulfide bonds between Cys-19 and Cys-25 stabilize the β-turn, enabling targeted microbial membrane disruption.
Functional Advantages
| Pathogen Target | MIC (µM) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 20–40 | Membrane permeabilization, DNA binding |
| Escherichia coli | 20–40 | Outer membrane disruption |
| Candida albicans | 40–58 | Fungal cell wall disruption |
Data derived from comparative studies of ranatuerin variants.
Historical Context of Ranatuerin Family Discovery
The ranatuerin family was first characterized in the late 1990s, marking a pivotal milestone in AMP research.
Key Milestones
Ranatuerin-1Cb’s Emergence
Ranatuerin-1Cb was sequenced in 2000s studies focused on R. catesbeiana’s AMP repertoire. Its sequence divergence from ranatuerin-1 (e.g., substitution of Ser-19 and Ser-25) suggests evolutionary fine-tuning for specific pathogen targets.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTMKKSLLPLFFLGTITLSLCEQERGADEEEGNGEKE |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Ranatuerin-1Cb exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for Ranatuerin-1Cb have been reported to range from 5 to 40 µM against various strains of Escherichia coli and Staphylococcus aureus, indicating its efficacy in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of Ranatuerin-1Cb
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5 - 40 |
| Escherichia coli | 5 - 40 |
| Candida albicans | Not Active |
Drug Development Potential
Ranatuerin-1Cb has been identified as a promising candidate for drug development, especially in the context of increasing antibiotic resistance. Modifications to the peptide's structure, such as substituting amino acids to enhance its potency and specificity, have shown positive results. For example, analogs with increased cationicity have demonstrated improved antimicrobial efficacy while maintaining low hemolytic activity against human red blood cells .
Case Study: Development of [Lys-8] Ranatuerin-1
In a study focusing on the modification of Ranatuerin-1Cb, the analog [Lys-8] ranatuerin-1 was synthesized, which exhibited enhanced antimicrobial properties across various bacterial strains. This modification resulted in a 2- to 8-fold increase in potency compared to the original peptide . Such findings underline the potential for developing new therapeutics based on this peptide.
Cancer Therapeutics
Emerging research suggests that antimicrobial peptides like Ranatuerin-1Cb may also possess anticancer properties. Studies have indicated that certain modifications can enhance both antibacterial and anticancer activities, making these peptides versatile candidates for dual-function therapeutics .
Table 2: Dual Activity of Modified Ranatuerins
| Modified Peptide | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| [Lys-4,19] R2AW(1-22) | High | Significant |
| [Ser-19] R2AW | Moderate | Low |
In Vivo Efficacy
The efficacy of Ranatuerin-1Cb has also been tested in vivo using models like Galleria mellonella larvae infected with MRSA. Treatment with modified peptides resulted in significantly improved survival rates compared to untreated controls, demonstrating their potential as effective therapeutic agents against resistant bacterial strains .
Comparison with Similar Compounds
Key Observations :
- Potency : Alyteserin-1c demonstrates the lowest MIC values (0.5–4 µM), attributed to its linear α-helical structure and high net charge (+5), enhancing membrane disruption .
- Safety : Ranatuerin-1Cb and Esculentin-1a exhibit exceptionally low hemolytic activity (HC50 > 64 µM), likely due to optimized hydrophobicity-to-charge ratios that favor microbial selectivity .
- Structural Diversity : Gaegurin-4 and Brevinin-2 incorporate cyclic domains or helix-loop-helix motifs, which may reduce conformational flexibility and limit activity against Gram-negative bacteria .
Mechanistic and Functional Distinctions
Membrane Interaction Dynamics
- Ranatuerin-1Cb : Forms transient pores in microbial membranes via the "carpet model," where peptides aggregate on the membrane surface before inducing lipid bilayer collapse .
- Esculentin-1a : Utilizes a "toroidal pore" mechanism, integrating into membranes with its amphipathic helix to destabilize phospholipid packing .
- Alyteserin-1c : Displays rapid bactericidal action (<30 minutes) via membrane depolarization, likely due to its high positive charge density .
Resistance Evasion
Ranatuerin-1Cb and Esculentin-1a are less prone to resistance development compared to conventional antibiotics. Their nonspecific membrane targeting circumvents common resistance mechanisms, such as efflux pumps or enzymatic degradation . In contrast, Gaegurin-4 shows reduced efficacy against Pseudomonas aeruginosa biofilms, possibly due to adaptive changes in membrane composition .
Therapeutic Potential and Limitations
- Ranatuerin-1Cb : Ideal for topical applications (e.g., wound infections) due to stability in physiological fluids and low cytotoxicity. However, its moderate MIC values (2–16 µM) may limit systemic use .
- Brevinin-2 : High hemolytic activity (HC50 32 µM) restricts therapeutic utility despite broad-spectrum antimicrobial effects .
Preparation Methods
Natural Extraction and Purification from Frog Skin
The primary source of Ranatuerin-1Cb is the skin secretions of Rana catesbeiana. The extraction process typically involves:
- Skin secretion collection by gentle electrical stimulation or physical stimulation of the frog.
- Initial fractionation using gel permeation chromatography (e.g., Sephadex G-25) to separate peptides based on size.
- Reverse-phase high-performance liquid chromatography (RP-HPLC) on C-18 columns to purify specific peptide fractions containing ranatuerins.
- Activity-guided fractionation where antimicrobial activity assays direct the isolation of active peptides.
This method yields natural Ranatuerin-1Cb along with other ranatuerin family peptides. The peptides are characterized by their sequence, structure, and antimicrobial activity spectrum. For example, fractions containing ranatuerins 1-5 are separated from those containing ranatuerins 6-9 by chromatography, as shown in purification profiles (patent data).
Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis of Ranatuerin-1Cb is commonly performed using the Merrifield solid-phase peptide synthesis technique, which allows:
- Stepwise assembly of the peptide chain on a solid resin.
- Incorporation of protected amino acids to prevent side reactions.
- Formation of the characteristic cystine-bridged cyclic heptapeptide ring at the C-terminus by selective oxidation of cysteine residues.
- Post-synthesis modifications such as amidation or esterification of the C-terminus to enhance stability and activity.
SPPS enables the production of both the native sequence and analogs with modifications (e.g., cysteine substitutions to serine or alanine) to study structure-activity relationships. This method is favored for producing peptides in sufficient purity and quantity for biological testing.
Recombinant DNA Technology
Recombinant expression of Ranatuerin-1Cb involves:
- Isolation of mRNA from Rana catesbeiana skin and synthesis of complementary DNA (cDNA) libraries.
- Use of polymerase chain reaction (PCR) with primers targeting regions encoding ranatuerin peptides, including the cyclic domain.
- Cloning of the full-length cDNA into expression vectors (e.g., BlueScript) for propagation and sequencing.
- Expression in bacterial hosts such as Escherichia coli, often with inducible promoters to control peptide production due to the antimicrobial nature of the peptide.
- Purification of recombinant peptides using chromatographic techniques.
This approach allows large-scale production of Ranatuerin-1Cb and its variants, facilitating functional studies and therapeutic development.
Semi-Synthetic and Modified Peptides
To improve antimicrobial potency and specificity, semi-synthetic methods are employed:
- Chemical coupling of peptide sequences to functional groups such as fatty acids (e.g., palmitate) or glycosylated sugars to enhance membrane interaction.
- Substitution of amino acids to alter charge, hydrophobicity, or secondary structure (e.g., replacing glycine residues with lysine to increase cationicity).
- Truncation or extension of peptide sequences to identify minimal active domains.
- Formation of non-natural peptide bonds or incorporation of heterocyclic amino acids for stability.
These modifications are achieved by combining SPPS with chemical conjugation techniques such as amidation, esterification, or Schiff base formation under controlled protection of side chains.
Structural and Functional Characterization During Preparation
Throughout the preparation process, the peptides undergo rigorous structural and functional analyses:
- Circular dichroism spectroscopy confirms the presence of alpha-helical and beta-sheet domains, critical for antimicrobial activity.
- Antimicrobial assays against Gram-positive and Gram-negative bacteria, as well as fungi, establish the potency of native and modified peptides.
- Structure-activity relationship studies reveal that the cyclic heptapeptide domain and N-terminal alpha-helix are essential for activity, while certain substitutions can reduce or abolish antimicrobial effects.
Summary Table of Preparation Methods
Q & A
Q. What structural features of Ranatuerin-1Cb contribute to its antimicrobial activity, and how can these be experimentally validated?
- Methodological Answer : Use circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to analyze secondary structures (e.g., α-helical or β-sheet conformations). Compare with structural databases like the Protein Data Bank (PDB) for conserved motifs (e.g., 1RKK for β-sheet polyphemusin) . Modular design principles, such as separating antimicrobial, spacer, and solid-binding domains, can be applied to test functional contributions via truncation mutagenesis .
Q. What experimental models are appropriate for assessing Ranatuerin-1Cb’s efficacy against Gram-negative vs. Gram-positive bacteria?
- Methodological Answer : Employ standardized minimum inhibitory concentration (MIC) assays using clinical isolates or reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Include biofilm inhibition assays (e.g., crystal violet staining) to evaluate anti-biofilm activity. For translational relevance, use ex vivo models like infected human keratinocytes or in vivo models (e.g., zebrafish infection assays) .
Q. How can researchers design studies to investigate Ranatuerin-1Cb’s mechanism of action without confounding variables?
- Methodological Answer : Apply the PICO framework (Population: bacterial strains; Intervention: peptide concentration; Comparison: untreated controls; Outcome: membrane permeability) to structure experiments. Use liposome leakage assays with fluorescent dyes (e.g., calcein) to quantify membrane disruption. Pair with transcriptomic analysis (RNA-seq) to identify bacterial stress-response pathways .
Advanced Research Questions
Q. How can structural discrepancies between computational predictions and empirical data for Ranatuerin-1Cb be resolved?
- Methodological Answer : Integrate molecular dynamics (MD) simulations (e.g., GROMACS) with experimental validation using small-angle X-ray scattering (SAXS). Compare predicted vs. observed helical stability under physiological salt conditions. Cross-reference with machine learning models trained on ancient peptide resurrection datasets to improve predictive accuracy .
Q. What strategies mitigate the reduction of Ranatuerin-1Cb’s activity in vivo compared to in vitro settings?
- Methodological Answer : Conduct pharmacokinetic studies to assess protease susceptibility (e.g., serum stability assays with HPLC quantification). Modify peptide sequences via D-amino acid substitution or cyclization to enhance stability. Use host-mimicking media (e.g., artificial sputum) to replicate in vivo conditions during pre-clinical testing .
Q. How can synergistic effects between Ranatuerin-1Cb and conventional antibiotics be systematically evaluated?
- Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combine with time-kill curves to assess bactericidal synergy. For mechanistic insights, use fluorescent probes (e.g., SYTOX Green) to monitor membrane permeabilization kinetics in combination therapies .
Q. What bioinformatics pipelines are recommended for identifying Ranatuerin-1Cb homologs in non-model organisms?
- Methodological Answer : Use hidden Markov models (HMMs) built from conserved domains (e.g., ProSite AMP signatures) to mine genomic databases. Validate hits via phylogenetic analysis (e.g., MEGA software) and structural homology modeling (e.g., SWISS-MODEL). Cross-check with antimicrobial probability scores from tools like AMPA .
Methodological Frameworks
- Study Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, a study on Ranatuerin-1Cb’s resistance evolution must balance novelty (e.g., identifying new resistance genes) with ethical use of animal models .
- Data Interpretation : Address contradictions (e.g., variable MICs across strains) by stratifying results by bacterial membrane composition (e.g., lipid A modifications) and using multivariate regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
